3-Bromothieno[3,2-c]pyridine
Overview
Description
3-Bromothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS. It consists of a pyridine ring fused with a thiophene ring, with a bromine atom attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromothieno[3,2-c]pyridine involves the reaction of pyridine with a hydrobromic acid solution under the action of hydrogen peroxide. This process produces a crude product, which is then purified to obtain the desired compound . Another method involves the thermal synthesis of this compound-4-(5H)-one from (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid using the Eloy–Deryckere thermal benzo/heteropyridinone synthesis .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached.
Scientific Research Applications
3-Bromothieno[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-Bromothieno[2,3-c]pyridine: Another brominated thiophene-pyridine compound with a slightly different ring fusion pattern.
3-Bromo-4-hydroxythieno[3,2-c]pyridine:
Uniqueness: 3-Bromothieno[3,2-c]pyridine is unique due to its specific ring fusion and bromine substitution, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJTKUDYYGBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346426 | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-18-8 | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using tributylamine in the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one?
A1: The research paper describes a "telescoped" procedure for synthesizing 3-Bromothieno[3,2-c]pyridin-4-(5H)-one []. The use of tributylamine as an additive is shown to be crucial in this process. [] It facilitates the E/Z-isomerization of the vinyl isocyanate intermediate, a key step in the synthesis. Additionally, tributylamine allows the reaction to occur at a lower temperature compared to the classic Eloy–Deryckere method. [] This modification potentially makes the synthesis safer and more efficient.
Q2: What is the starting material used to synthesize 3-Bromothieno[3,2-c]pyridin-4-(5H)-one in this process?
A2: The synthesis starts with (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid (3) as the primary precursor to construct the 3-Bromothieno[3,2-c]pyridin-4-(5H)-one framework. []
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